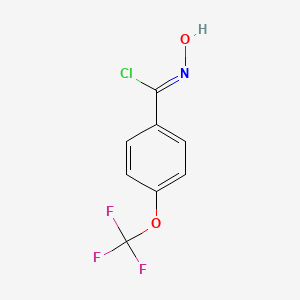

(Z)-N-hydroxy-4-(trifluoromethoxy)benzimidoyl chloride

CAS No.: 1133426-66-0

Cat. No.: VC8049008

Molecular Formula: C8H5ClF3NO2

Molecular Weight: 239.58 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1133426-66-0 |

|---|---|

| Molecular Formula | C8H5ClF3NO2 |

| Molecular Weight | 239.58 g/mol |

| IUPAC Name | (1E)-N-hydroxy-4-(trifluoromethoxy)benzenecarboximidoyl chloride |

| Standard InChI | InChI=1S/C8H5ClF3NO2/c9-7(13-14)5-1-3-6(4-2-5)15-8(10,11)12/h1-4,14H/b13-7+ |

| Standard InChI Key | ARLPSFJRXOQYDS-NTUHNPAUSA-N |

| Isomeric SMILES | C1=CC(=CC=C1/C(=N\O)/Cl)OC(F)(F)F |

| SMILES | C1=CC(=CC=C1C(=NO)Cl)OC(F)(F)F |

| Canonical SMILES | C1=CC(=CC=C1C(=NO)Cl)OC(F)(F)F |

Introduction

Chemical Identity and Structural Features

The compound’s molecular formula is C₈H₅ClF₃NO, with a molecular weight of 223.58 g/mol . Its IUPAC name, 1-(chloro(nitroso)methyl)-4-(trifluoromethyl)benzene, reflects the presence of a chlorinated imidoyl group (-N=CHCl) and a trifluoromethyl (-CF₃) substituent on the benzene ring . The Z-configuration denotes the spatial arrangement of the hydroxyl and chlorine groups relative to the imine bond .

Key structural attributes include:

-

Trifluoromethyl group: Enhances electronegativity and metabolic stability, common in agrochemicals and pharmaceuticals .

-

Imidoyl chloride moiety: A reactive intermediate in nucleophilic substitutions and cyclization reactions .

-

Hydroxylamine derivative: Imparts redox activity and ligand-binding potential .

Synthesis and Preparation

Mechanochemical Synthesis

A solvent-free mechanochemical approach using ball milling has been developed for analogous N-acyloxyimidoyl chlorides. Aldoximes react with sodium chloride (NaCl) and Oxone® (potassium peroxymonosulfate) under milling conditions to yield the target compound via α-chlorination . For example:

Liquid-Phase Synthesis

Physicochemical Properties

The compound’s logP (3.08) and PSA (32.59 Ų) suggest moderate lipophilicity and surface polarity, influencing its pharmacokinetic profile .

Reactivity and Applications

Nucleophilic Substitutions

The imidoyl chloride group undergoes reactions with nucleophiles (e.g., amines, alcohols) to form imidates or amidines . For instance:

This reactivity is exploited in synthesizing heterocycles like oxazoles and thiazoles .

Pharmaceutical Intermediates

The compound serves as a precursor in FXR (farnesoid X receptor) modulators and pesticides . Patents highlight its role in creating spirocyclic derivatives with antiviral and anticancer activity .

Mechanochemical Advantages

Ball milling enhances reaction efficiency by circumventing solvent use and enabling unique pathways. For example, N-hydroxyimidoyl chlorides generated via this method show higher purity than traditional pyrolysis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume